6-fluoro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
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Overview
Description
6-fluoro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a complex organic compound that belongs to the class of benzothiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multiple steps, including the formation of the benzothiazine core, introduction of the fluorine atom, and attachment of the morpholine and phenoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6-fluoro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various purposes.
Biology: It may be studied for its potential biological activity, including interactions with enzymes, receptors, or other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, particularly in areas such as anti-inflammatory, antimicrobial, or anticancer treatments.
Industry: The compound could be used in the development of new materials, coatings, or other industrial applications.
Mechanism of Action
The mechanism of action of 6-fluoro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering the function of cellular components. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-fluoro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione include other benzothiazine derivatives with different substituents, such as:
- 6-chloro-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- 6-bromo-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
- 6-methyl-2-(morpholine-4-carbonyl)-4-(4-phenoxyphenyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the fluorine atom, in particular, can influence the compound’s reactivity, stability, and biological activity, making it a valuable target for research and development.
Properties
IUPAC Name |
[6-fluoro-1,1-dioxo-4-(4-phenoxyphenyl)-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O5S/c26-18-6-11-23-22(16-18)28(17-24(34(23,30)31)25(29)27-12-14-32-15-13-27)19-7-9-21(10-8-19)33-20-4-2-1-3-5-20/h1-11,16-17H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFOBOUTIKBNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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